4-bromo-5-methyl-1H-pyrrole-2-carbonitrile
Overview
Description
4-bromo-5-methyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H5BrN2. It is a derivative of pyrrole, a five-membered aromatic ring containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-methyl-1H-pyrrole-2-carbonitrile typically involves the bromination of 5-methyl-1H-pyrrole-2-carbonitrile. One common method includes the reaction of 5-methyl-1H-pyrrole-2-carbonitrile with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrole derivatives depending on the nucleophile used.
Oxidation Reactions: Products include pyrrole derivatives with oxidized functional groups such as carboxylic acids or aldehydes.
Reduction Reactions: Products include amine derivatives of the original compound.
Scientific Research Applications
4-bromo-5-methyl-1H-pyrrole-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic semiconductors.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be used in various biological assays.
Chemical Research: The compound is utilized in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-bromo-5-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and nitrile groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity . The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-methyl-1H-pyrrole-2-carbonitrile
- 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile
- 4-bromo-5-ethyl-1H-pyrrole-2-carbonitrile
Uniqueness
4-bromo-5-methyl-1H-pyrrole-2-carbonitrile is unique due to the presence of both bromine and nitrile functional groups on the pyrrole ring. This combination allows for diverse chemical reactivity and the potential to form a wide range of derivatives with varying properties . The methyl group at the 5-position also contributes to its distinct chemical behavior compared to other similar compounds .
Properties
IUPAC Name |
4-bromo-5-methyl-1H-pyrrole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2/c1-4-6(7)2-5(3-8)9-4/h2,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHUOCGIYKCJRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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